Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate
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Overview
Description
Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with a bromine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the desired product . The use of microreactors also allows for safer handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: The compound can undergo E2 elimination reactions to form alkenes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with nucleophiles such as sodium azide or potassium thiolate.
Elimination: Requires strong bases like sodium ethoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Conducted in anhydrous conditions using lithium aluminum hydride in diethyl ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Substituted cyclopropane derivatives.
Elimination: Alkenes with varying degrees of substitution.
Reduction: Cyclopropanol derivatives.
Scientific Research Applications
Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate involves its interaction with molecular targets through nucleophilic substitution or elimination reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles or undergo elimination to form alkenes . These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate: A stereoisomer with different spatial arrangement of substituents, leading to distinct reactivity and biological activity.
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Ethyl (1S,2S)-2-iodocyclopropane-1-carboxylate: Another halogenated derivative with unique reactivity due to the larger size and lower electronegativity of iodine.
Properties
Molecular Formula |
C6H9BrO2 |
---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
SAZVRBIIIQJYQT-UHNVWZDZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1Br |
Canonical SMILES |
CCOC(=O)C1CC1Br |
Origin of Product |
United States |
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